molecular formula C24H19N3O4 B2921405 methyl 3-({(2Z)-3-[(5-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate CAS No. 1327170-78-4

methyl 3-({(2Z)-3-[(5-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate

Cat. No.: B2921405
CAS No.: 1327170-78-4
M. Wt: 413.433
InChI Key: LJNJJBLORCXBJS-RWEWTDSWSA-N
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Description

Methyl 3-({(2Z)-3-[(5-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a useful research compound. Its molecular formula is C24H19N3O4 and its molecular weight is 413.433. The purity is usually 95%.
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Biological Activity

Methyl 3-({(2Z)-3-[(5-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a complex organic compound with notable biological activities attributed to its unique structural features. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24H19N3O4
  • Molecular Weight : 413.433 g/mol
  • Structural Features : It contains a chromenylidene core linked to a pyridinyl carbamoyl group and a benzoate ester, which enhances its interaction with biological targets.

Research indicates that this compound exhibits various mechanisms of action, including:

  • DNA Intercalation : The chromenylidene moiety allows for intercalation between DNA bases, potentially disrupting DNA replication and transcription.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for anticancer therapies.

Biological Activities

The compound shows promising biological activities in several areas:

  • Anticancer Activity : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) .
Cell LineIC50 Value (µM)Reference
HCT-11615.6
HEP212.4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Chromenylidene Core : Utilizing 4-hydroxycoumarin and appropriate aldehydes.
  • Pyridinyl Carbamoylation : Introducing the pyridinyl group through carbamoylation reactions.
  • Final Esterification : Completing the structure by esterifying the benzoic acid derivative.

Comparative Analysis

To understand its unique properties, we compare methyl 3-{(Z)-3-[5-methylpyridin-2-ycarbamoyl]-2H-chromen-2-yldiene}amino}benzoate with similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-{[(2Z)-3-(pyridin-2-yl)carbamoyl]-2H-chromen-2-yldiene}amino}benzoateChromenylidene + Pyridinyl CarbamoylDual functional groups confer unique biological properties
Ethyl 4-{[(2Z)-3-(pyridin-2-ycarbamoyl]-2H-chromen-2-yldiene}amino}benzoateSimilar core structure but ethyl instead of methylLacks some biological activity due to structural differences
Chromen-2-yldiene derivativesOnly chromenylidene coreDoes not possess the pyridinyl carbamoyl group

Case Studies

A recent study investigated the anticancer potential of methyl 3-{(Z)-3-[5-methylpyridin-2-ycarbamoyl]-2H-chromen-2-yldiene}amino}benzoate against various cancer cell lines, demonstrating significant cytotoxicity and suggesting further exploration in preclinical models.

Properties

IUPAC Name

methyl 3-[[3-[(5-methylpyridin-2-yl)carbamoyl]chromen-2-ylidene]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c1-15-10-11-21(25-14-15)27-22(28)19-13-16-6-3-4-9-20(16)31-23(19)26-18-8-5-7-17(12-18)24(29)30-2/h3-14H,1-2H3,(H,25,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNJJBLORCXBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC(=C4)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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